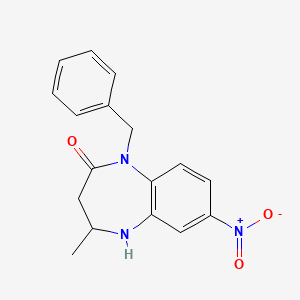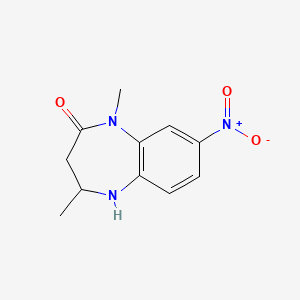![molecular formula C17H19Cl2NO2 B4303956 4-[5,7-dichloro-2-(2-methylbut-1-en-1-yl)-1-benzofuran-3-yl]morpholine](/img/structure/B4303956.png)
4-[5,7-dichloro-2-(2-methylbut-1-en-1-yl)-1-benzofuran-3-yl]morpholine
Descripción general
Descripción
4-[5,7-dichloro-2-(2-methylbut-1-en-1-yl)-1-benzofuran-3-yl]morpholine, also known as DMXB-A, is a synthetic compound that belongs to the benzofuran class of compounds. This compound has been studied for its potential therapeutic applications due to its ability to interact with nicotinic acetylcholine receptors (nAChRs) in the brain.
Mecanismo De Acción
4-[5,7-dichloro-2-(2-methylbut-1-en-1-yl)-1-benzofuran-3-yl]morpholine acts as a partial agonist of α7 nAChRs. It binds to the receptor and activates it, leading to the release of neurotransmitters such as acetylcholine, dopamine, and glutamate. This activation leads to an increase in synaptic plasticity, which is important for learning and memory. This compound also has anti-inflammatory effects and can inhibit the production of pro-inflammatory cytokines.
Biochemical and Physiological Effects
This compound has been shown to have a number of biochemical and physiological effects. It has been found to increase the release of acetylcholine and dopamine in the brain, which are important neurotransmitters involved in learning and memory. This compound has also been shown to increase synaptic plasticity and improve cognitive function in animal models. In addition, this compound has anti-inflammatory effects and can reduce the production of pro-inflammatory cytokines.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
4-[5,7-dichloro-2-(2-methylbut-1-en-1-yl)-1-benzofuran-3-yl]morpholine has a number of advantages for lab experiments. It is a synthetic compound that can be easily prepared and purified. It has a high affinity for α7 nAChRs, which makes it a useful tool for studying the role of these receptors in physiological processes. However, this compound has a short half-life and is rapidly metabolized in vivo, which can make it difficult to study its long-term effects. In addition, this compound has low solubility in water, which can limit its use in certain experiments.
Direcciones Futuras
There are a number of future directions for the study of 4-[5,7-dichloro-2-(2-methylbut-1-en-1-yl)-1-benzofuran-3-yl]morpholine. One area of research is the development of more potent and selective α7 nAChR agonists. Another area of research is the investigation of the potential therapeutic applications of this compound in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Finally, the use of this compound as a tool for studying the role of α7 nAChRs in physiological processes such as learning and memory and pain perception is an area of ongoing research.
Aplicaciones Científicas De Investigación
4-[5,7-dichloro-2-(2-methylbut-1-en-1-yl)-1-benzofuran-3-yl]morpholine has been extensively studied for its potential therapeutic applications. It has been found to have a high affinity for the α7 subtype of nAChRs, which are widely distributed in the brain. These receptors are involved in a variety of physiological processes, including learning and memory, attention, and pain perception. This compound has been shown to have neuroprotective effects and has potential applications in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
Propiedades
IUPAC Name |
4-[5,7-dichloro-2-[(Z)-2-methylbut-1-enyl]-1-benzofuran-3-yl]morpholine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19Cl2NO2/c1-3-11(2)8-15-16(20-4-6-21-7-5-20)13-9-12(18)10-14(19)17(13)22-15/h8-10H,3-7H2,1-2H3/b11-8- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HGGZZTKWMBLKCL-FLIBITNWSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=CC1=C(C2=C(O1)C(=CC(=C2)Cl)Cl)N3CCOCC3)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC/C(=C\C1=C(C2=C(O1)C(=CC(=C2)Cl)Cl)N3CCOCC3)/C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19Cl2NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![9-(2,4-dimethoxyphenyl)-2-methoxy-7,7-dimethyl-10-thioxo-9,10-dihydro-7H-isothiazolo[5,4-c]pyrrolo[3,2,1-ij]quinoline-4,5-dione](/img/structure/B4303873.png)
![4-(methoxymethyl)-2,6-dimethyl-5,6-dihydropyrido[3'',2'':4',5']thieno[3',2':4,5]pyrimido[1,6-a]benzimidazole](/img/structure/B4303879.png)
![3-amino-6-(4-methoxyphenyl)-4-(4-methylphenyl)-N-quinolin-8-ylthieno[2,3-b]pyridine-2-carboxamide](/img/structure/B4303881.png)
![2-(1,3-benzothiazol-2-ylthio)-6,8-dioxabicyclo[3.2.1]octan-4-one](/img/structure/B4303886.png)


![7,8-dihydroxy-6',6'-dimethyl-4-(2-thienyl)-3,4,5',6'-tetrahydro-1'H-spiro[chromene-2,4'-pyrimidine]-2'(3'H)-thione](/img/structure/B4303900.png)
![N-[2-nitro-4-(trifluoromethyl)phenyl]-P,P,P-triphenylphosphine imide](/img/structure/B4303903.png)

![1-allyl-2'-amino-6'-(hydroxymethyl)-2,8'-dioxo-1,2-dihydro-8'H-spiro[indole-3,4'-pyrano[3,2-b]pyran]-3'-carbonitrile](/img/structure/B4303915.png)
![3-(5-bromo-2-furyl)-5-[1-(4-chloro-2-methylphenoxy)ethyl]-1,2,4-oxadiazole](/img/structure/B4303918.png)
![3-(5-bromo-2-furyl)-5-[1-(3,4-dimethylphenoxy)ethyl]-1,2,4-oxadiazole](/img/structure/B4303921.png)
amino]-N-{5-[(4-chlorophenoxy)methyl]-1,3,4-thiadiazol-2-yl}-3-phenylbutanamide](/img/structure/B4303923.png)
![3-{[(6-cyano-1,3-benzodioxol-5-yl)amino]sulfonyl}-N-1,3,4-thiadiazol-2-ylbenzamide](/img/structure/B4303931.png)